molecular formula C17H16F3NO2S B2588465 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1797638-68-6

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2588465
CAS RN: 1797638-68-6
M. Wt: 355.38
InChI Key: UEAOTNGBPLUSJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability .

Scientific Research Applications

Protein Tyrosine Kinase Inhibition

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone: derivatives have been studied for their protein tyrosine kinase (PTK) inhibitory activity . PTKs play a crucial role in cell signaling pathways, regulating cellular functions such as proliferation, growth, and differentiation. Some derivatives exhibited promising PTK inhibitory activity, comparable to or even better than genistein (a positive reference compound). These findings suggest potential therapeutic applications in cancer treatment and other diseases involving dysregulated PTKs.

Antioxidant Properties

Bromophenols, including furan-based compounds, are known for their antioxidative effects . The unique structure of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone may contribute to its antioxidant properties. Antioxidants help protect cells from oxidative stress and may have implications in preventing age-related diseases and promoting overall health.

Enzyme Inhibition

Enzyme inhibitory effects have been observed for some bromophenols . Investigating whether (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone affects specific enzymes could reveal novel therapeutic targets.

Anti-Inflammatory Properties

Bromophenols have demonstrated anti-inflammatory effects . Given the compound’s unique structure, it might modulate inflammatory pathways, making it relevant for conditions involving inflammation.

Antimicrobial Potential

Although not directly studied for this compound, other bromophenols exhibit antimicrobial activity . Investigating its effects against bacteria, fungi, or viruses could be valuable.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2S/c18-17(19,20)13-5-2-1-4-12(13)16(22)21-8-7-15(24-11-9-21)14-6-3-10-23-14/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAOTNGBPLUSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone

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